Physicochemical Profiling and Analytical Characterization of (S)-4-Aminochroman-6-carbonitrile Hydrochloride
Physicochemical Profiling and Analytical Characterization of (S)-4-Aminochroman-6-carbonitrile Hydrochloride
Executive Summary
(S)-4-Aminochroman-6-carbonitrile hydrochloride (CAS: 911825-88-2)[1] is a highly functionalized, chiral bicyclic building block of significant interest in modern drug discovery. The chromane ring system is widely recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents for neurodegenerative diseases (such as MAO and butyrylcholinesterase inhibitors)[2], TRPM8 antagonists for neuropathic pain[3], and novel anti-cancer therapeutics[4],[5].
The incorporation of a primary amine at the C4 position with defined (S)-stereochemistry, coupled with an electron-withdrawing carbonitrile group at C6, creates a versatile pharmacophore. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and the rigorous analytical workflows required to validate its integrity during pharmaceutical development.
Structural and Physicochemical Profiling
Understanding the physical state of a pharmaceutical intermediate is critical for downstream formulation and synthetic scaling. The free base form of 4-aminochroman derivatives is generally prone to oxidative degradation and exhibits poor aqueous solubility. Formulating this specific intermediate as a hydrochloride salt protonates the primary amine, which drastically improves its thermodynamic solubility profile and crystalline stability. This salt formation is a deliberate design choice to ensure reproducible downstream synthesis and long-term storage stability.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound[1],[6]:
| Parameter | Value / Description |
| Chemical Name | (S)-4-Aminochroman-6-carbonitrile hydrochloride |
| CAS Registry Number | 911825-88-2 |
| Molecular Formula | C10H11ClN2O |
| Molecular Weight | 210.66 g/mol |
| Physical State | Solid crystalline powder |
| Estimated pKa (Amine) | ~8.5 - 9.2 (Benzylic/aliphatic hybrid nature) |
| Estimated LogP (Free Base) | 1.8 - 2.2 (Lipophilic chroman core) |
| Solubility Profile | Soluble in H₂O, Methanol, DMSO; Insoluble in Hexane |
Stereochemical Integrity and Chiral Analysis
Causality of Experimental Design: The biological targets of chroman-4-amine derivatives, such as TRPM8 ion channels or monoamine oxidase (MAO) enzymes, are highly stereoselective[2],[3]. Even a minor enantiomeric impurity (the (R)-enantiomer) can lead to off-target toxicity or significantly reduced therapeutic efficacy. Therefore, a self-validating Chiral High-Performance Liquid Chromatography (HPLC) protocol is mandatory to accurately determine the enantiomeric excess (%ee).
Protocol: Chiral HPLC Method for Enantiomeric Excess (%ee)
This protocol is designed to eliminate solvent-induced peak distortion and suppress secondary interactions that cause peak tailing.
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Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of the exact Mobile Phase. Causality: Using the mobile phase as the diluent prevents solvent shock at the column head, ensuring sharp, Gaussian peak shapes.
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Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). The amylose/cellulose backbone provides chiral recognition via targeted hydrogen bonding with the C6-nitrile and C4-amine.
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Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Causality: DEA acts as a basic sweeping modifier. It temporarily caps residual acidic silanols on the silica support, preventing the protonated chroman-amine from undergoing secondary ionic interactions that cause severe peak tailing.
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Elution & Detection: Run the system isocratically at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm, which effectively captures the π-π* transitions of the chroman aromatic core.
Workflow for the stereoselective chiral HPLC analysis of chroman-4-amine derivatives.
Physicochemical Characterization Workflows
To validate the compound's behavior in physiological and synthetic environments, rigorous physicochemical testing is required. The following protocols establish a self-validating system for determining lipophilicity and intrinsic stability.
Protocol: Shake-Flask LogD (pH 7.4) Determination
Causality: While LogP measures the lipophilicity of the un-ionized free base, LogD provides a realistic measure of lipophilicity at physiological pH (7.4), where the amine is partially protonated. This is critical for predicting blood-brain barrier (BBB) penetration for neurodegenerative targets[2].
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Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Pre-saturate the buffer with 1-octanol to prevent volume shifts during extraction.
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Partitioning: Dissolve 2.0 mg of the compound in 1.0 mL of the octanol-saturated buffer. Add 1.0 mL of buffer-saturated 1-octanol to the vial.
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Equilibration: Shake the biphasic mixture mechanically for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium is reached.
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Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to break any micro-emulsions and achieve a crisp phase boundary.
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Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the concentration of the chroman derivative using RP-HPLC-UV. Calculate LogD using the formula: LogD = log([Octanol] / [Aqueous]).
Protocol: Forced Degradation (Stability-Indicating Assay)
Causality: Understanding the intrinsic degradation pathways of the C6-carbonitrile and C4-amine guides both formulation strategies and the selection of appropriate storage conditions.
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Hydrolytic Stress: Expose a 1 mg/mL aqueous solution to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours. The C6-nitrile group is highly susceptible to hydrolysis under these extremes, sequentially forming a carboxamide and eventually a carboxylic acid.
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Oxidative Stress: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours. The primary C4-amine is vulnerable to oxidation, potentially yielding a hydroxylamine or N-oxide species.
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Thermal/Photolytic Stress: Expose the solid powder to 105°C (thermal) and 1.2 million lux hours of UV light (photolytic) to evaluate radical cleavage and dimerization risks.
Primary forced degradation pathways for (S)-4-Aminochroman-6-carbonitrile hydrochloride.
Mechanistic Insights and Handling Precautions
The presence of the C6-carbonitrile significantly alters the electron density of the chroman aromatic ring. As a strong electron-withdrawing group (EWG), it decreases the basicity of the C4-amine slightly compared to unsubstituted chroman-4-amines.
During synthetic applications—such as reductive amination, amide coupling, or the synthesis of sterically hindered 4-aminochroman-2-ones[4]—the hydrochloride salt must be neutralized in situ. This is typically achieved using a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIEA) to liberate the free amine for nucleophilic attack without inducing unwanted side reactions[3]. Furthermore, due to the hygroscopic nature of many amine hydrochlorides, the compound should be stored in a desiccator under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the nitrile group over time.
References
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Moutayakine, A. et al. (2022). "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease". Bioorganic & Medicinal Chemistry. Available at:[Link]
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The Journal of Organic Chemistry. (2025). "Ag-Catalyzed Formal [2 + 4] Cycloaddition for the Diastereoselective Synthesis of Sterically Hindered 4-Aminochroman-2-ones". ACS Publications. Available at:[Link]
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ResearchGate. (2025). "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential". ResearchGate.net. Available at: [Link]
- Google Patents. "US20140045855A1 - Chroman derivatives as trpm8 inhibitors". Google.com.
